Bromazine, chemically known as 2-[(4-bromophenyl)-phenylmethoxy]-N, N-dimethylethanamine, is a synthetic compound belonging to the class of diphenylmethane derivatives [, ]. It shares structural similarities with diphenhydramine and is categorized as a first-generation H1-receptor antagonist [, ]. Scientific research utilizes bromazine primarily for its antihistamine properties and explores its physicochemical characteristics and potential applications beyond its traditional role as an anti-allergy medication.
Molecular Structure Analysis
Metabolism: Studies on human metabolism of bromazine reveal several metabolic pathways, including N-oxidation, N-demethylation, and hydroxylation of the benzophenone moiety []. These reactions generate metabolites like bromazine-N-oxide, N-monodesmethylbromazine, N-didesmethylbromazine, p-bromobenzhydrol, p-bromobenzophenone, and p-hydroxybenzophenone.
Micellization: Bromazine demonstrates surface-active properties in aqueous solutions, forming micelles above a critical concentration [, , , ]. The presence of electrolytes like sodium chloride influences micelle formation, affecting the critical micelle concentration and aggregation number [].
Mechanism of Action
Bromazine primarily exerts its effects by competitively and selectively antagonizing histamine H1 receptors in the central and peripheral nervous systems []. By blocking these receptors, it inhibits histamine-induced physiological responses, such as bronchoconstriction, vasodilation, increased capillary permeability, itching, and smooth muscle contractions in the gastrointestinal tract []. Additionally, bromazine exhibits anticholinergic activity by blocking muscarinic receptors [].
Physical and Chemical Properties Analysis
Solubility: Bromazine hydrochloride exhibits significant solubility in water, allowing for its formulation in aqueous solutions for various applications [, ].
Surface Activity: It behaves as a cationic surfactant, forming micelles above a critical concentration [, , , ]. The addition of electrolytes like sodium chloride influences micelle formation [].
Stability: While specific data on bromazine's stability is limited in the provided abstracts, its formulation in tablets suggests reasonable stability under appropriate storage conditions [].
Applications
Antimicrobial Activity: Research indicates that bromazine, even at low concentrations, demonstrates a broad-spectrum antibacterial effect against both Gram-positive and Gram-negative bacteria [, ]. Further studies show synergistic effects when combined with antibiotics like penicillin, ampicillin, ceporan, and methicillin, enhancing their antimicrobial efficacy [, ].
Anti-inflammatory Activity: Preliminary studies suggest that introducing specific structural modifications to the bromazine molecule, particularly replacing the dimethylamine moiety with a morpholine group, may lead to compounds with enhanced acute anti-inflammatory properties [].
Analytical Chemistry: Thin-layer chromatography utilizing reverse phase systems with mineral oil impregnated silica gel G plates and specific mobile phases enables effective separation and identification of bromazine from diphenhydramine [].
Related Compounds
Diphenhydramine
Compound Description: Diphenhydramine (2-(diphenylmethoxy)-N,N-dimethylethanamine) is an ethanolamine derivative and a first-generation H1-antihistamine. It exhibits anti-allergic, sedative, antiemetic, and anticholinergic properties. Like bromazine, diphenhydramine competitively and selectively blocks histamine H1 receptors, primarily in the central and peripheral nervous systems. This action prevents histamine-induced physiological responses such as bronchoconstriction, vasodilation, increased capillary permeability, itching, and gastrointestinal smooth muscle spasms []. Diphenhydramine also exhibits anticholinergic effects by binding to and blocking muscarinic receptors in the peripheral and central nervous systems [].
Relevance: Diphenhydramine is the parent compound of bromazine. They share a similar structure, differing only in the presence of a bromine atom at the para position of one phenyl ring in bromazine [, ]. Both compounds exhibit comparable antihistaminic activities, but their pharmacological profiles may differ due to the bromine substitution in bromazine [, ].
Bromodiphenhydramine N-oxide
Compound Description: Bromodiphenhydramine N-oxide (2-[(4-bromophenyl)phenylmethoxy]-N,N-dimethyl-ethanamine N-oxide) is an N-oxygenated metabolite of bromazine identified in human urine after bromazine administration []. The N-oxidation of tertiary amines, such as bromazine, is a common metabolic pathway in humans.
Relevance: Bromodiphenhydramine N-oxide is a phase I metabolite of bromazine, indicating that it's a direct product of the drug's biotransformation []. The presence of this metabolite in urine suggests that N-oxidation is one of the metabolic pathways involved in bromazine elimination from the body.
N-monodesmethylbromazine
Compound Description: N-monodesmethylbromazine (2-[(4-bromophenyl)phenylmethoxy]-N-methylethanamine) is a desmethyl metabolite of bromazine identified in human urine []. N-demethylation is a common metabolic pathway for drugs containing N-methyl groups.
Relevance: N-monodesmethylbromazine is a phase I metabolite of bromazine, formed by the removal of a methyl group from the tertiary amine []. Its presence in urine suggests that N-demethylation is another metabolic pathway contributing to the elimination of bromazine.
N-didesmethylbromazine
Compound Description: N-didesmethylbromazine (2-[(4-bromophenyl)phenylmethoxy]ethanamine) is a metabolite of bromazine identified in human urine []. It is formed by the removal of both methyl groups from the tertiary amine moiety of bromazine.
Relevance: N-didesmethylbromazine is a phase I metabolite of bromazine, resulting from a second N-demethylation of N-monodesmethylbromazine []. This further desmethylated metabolite found in urine highlights the significance of N-demethylation in bromazine metabolism.
p-Bromobenzhydrol
Compound Description: p-Bromobenzhydrol ((4-bromophenyl)(phenyl)methanol) is a metabolite of bromazine found in human urine []. It is formed by the oxidative cleavage of the ether linkage in bromazine.
Relevance: p-Bromobenzhydrol is a phase I metabolite of bromazine, resulting from the metabolic breakdown of the parent compound []. Its presence in urine indicates the involvement of oxidative metabolic pathways in bromazine degradation.
p-Bromobenzophenone
Compound Description: p-Bromobenzophenone ( (4-bromophenyl) (phenyl)methanone) is a metabolite of bromazine found in human urine []. It is formed by further oxidation of p-bromobenzhydrol.
Relevance: p-Bromobenzophenone is a secondary metabolite of bromazine, likely generated from the further oxidation of p-bromobenzhydrol []. Its identification in urine suggests a metabolic pathway where p-bromobenzhydrol undergoes further enzymatic modification.
p-Hydroxybenzophenone
Compound Description: p-Hydroxybenzophenone (4-hydroxybenzophenone) is a metabolite of bromazine detected in human urine []. It is formed by the hydroxylation of the aromatic ring in bromazine.
Relevance: p-Hydroxybenzophenone is a phase I metabolite of bromazine, suggesting aromatic hydroxylation as a metabolic pathway involved in bromazine biotransformation []. Its detection in urine further supports the diverse metabolic transformations bromazine undergoes in the body.
Relevance: This compound is structurally related to bromazine and diphenhydramine and was included in a study investigating the relationship between structure and disposition of diphenhydramine analogues []. The study aimed to understand how structural modifications impact the pharmacokinetic properties of these compounds.
2-Methyldiphenhydramine
Relevance: Similar to 4-methyldiphenhydramine, this compound was included in the study examining the structure-disposition relationship of diphenhydramine analogues []. The study demonstrated that substitutions on the aromatic rings can influence the clearance and volume of distribution of these compounds.
4-tert-Butyldiphenhydramine
Relevance: This compound, along with other diphenhydramine analogues, was included in the study on structure-disposition relationships []. The findings indicated that the hydrophobic nature of the substituent significantly impacts the pharmacokinetic parameters of these analogues.
Relevance: Methdilazine, structurally unrelated to bromazine, was investigated alongside bromazine and other compounds for potential antibacterial activity and synergistic effects with antibiotics [, ]. Studies suggested that methdilazine exhibits antibacterial activity and demonstrates synergistic effects when combined with specific antibiotics and chemotherapeutic agents, including bromazine.
Chlorcyclizine
Relevance: While structurally different from bromazine, chlorcyclizine belongs to the same pharmacological class of H1-antihistamines. A study investigating the aggregation properties of antihistamines in aqueous solutions included both chlorcyclizine and bromazine, highlighting their shared tendency to form micelles at specific concentrations [, , ].
Diphenylpyraline
Relevance: Like bromazine and chlorcyclizine, diphenylpyraline was part of the study examining the micellar properties of antihistamines [, , ]. The research indicated that these structurally diverse antihistamines share a propensity for aggregation in aqueous solutions, forming micelles above specific concentration thresholds.
Tripelennamine
Relevance: Tripelennamine, structurally unrelated to bromazine, was included in a study investigating the aggregation properties of various medicinal amines, including bromazine []. This research aimed to understand the solution behavior of these compounds and their potential to form aggregates like micelles.
Relevance: Promethazine, while structurally different from bromazine, was investigated for potential antibacterial activity and synergistic effects with other compounds, including bromazine []. The study aimed to explore the antimicrobial properties of these compounds and their potential for combination therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bromazine is a tertiary amino compound that is the 4-bromobenzhydryl ether of 2-(dimethylamino)ethanol. An antihistamine with antimicrobial properties, it is used in the control of cutaneous allergies. It has a role as an antimicrobial agent, a muscarinic antagonist and a H1-receptor antagonist. It is a tertiary amino compound and an organobromine compound. It contains a bromazine hydrochloride. Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors. Bromodiphenhydramine is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.